molecular formula C12H13F2NO3 B8752881 (2,4-Difluoro-3-formyl-phenyl)-carbamic acid tert-butyl ester CAS No. 701269-22-9

(2,4-Difluoro-3-formyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B8752881
CAS No.: 701269-22-9
M. Wt: 257.23 g/mol
InChI Key: SGEFDFRNUPKWDF-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-formyl-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H13F2NO3 and its molecular weight is 257.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

701269-22-9

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

tert-butyl N-(2,4-difluoro-3-formylphenyl)carbamate

InChI

InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)7(6-16)10(9)14/h4-6H,1-3H3,(H,15,17)

InChI Key

SGEFDFRNUPKWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2,4-difluoro-phenyl)-carbamic acid tert-butyl ester (123, 1.41 g, 6.17 mmol) in tetrahydrofuran (60.0 mL) under an atmosphere of nitrogen at 78° C. were added n-butyllithium (2.50 M in hexane, 2.59 mL) for 30 min. Lithium diisopropylamide (2.0 M in hexane, 3.4 mL) was added to the reaction. After 35 min, N,N-dimethylformamide (1.05 mL, 0.0136 mol) was added to the reaction mixture. The reaction was allowed to cool to room temperature overnight. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified by silica gel chromatography, eluting with 20% ethyl acetate in hexane to provide compound 124.
Quantity
1.41 g
Type
reactant
Reaction Step One
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2.59 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
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reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred, cooled (−78° C.) solution of (2,4-difluoro-phenyl)-carbamic acid tert-butyl ester (5 g) in THF (50 ml) under an argon atmosphere was added dropwise a 1.6 M solution of BuLi in hexanes (28.6 ml) for 20 min (temperature below −68° C. during the addition). When addition was complete, the mixture (turning to orange, then to light red) was stirred at −78° C. for 1 h 30. DMF (7.55 ml) was then added for 10 min (temperature below −70° C.) and stirring at −78° C. was continued for 15 min. As the mixture had turned to a compact mas (no more stirring), it was allowed to warm to room temperature. Water (50 ml) was added and the pH was set to 3 by the dropwise addition of 3 N HCl. EtOAc (50 ml) was added. The organic phase was washed with water and brine dried over MgSO4, filtered and concentrated. The crude product was purified by flash chromatography (cyclohexane=>cyclohexane/EtOAc 85:15) to give (2,4-difluoro-3-formyl-phenyl)-carbamic acid tert-butyl ester (1.75 g) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
28.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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